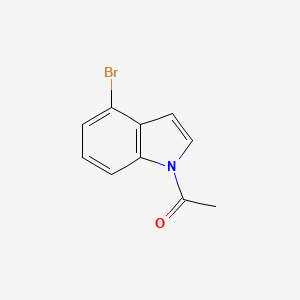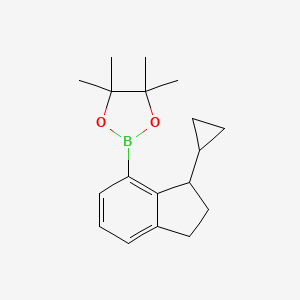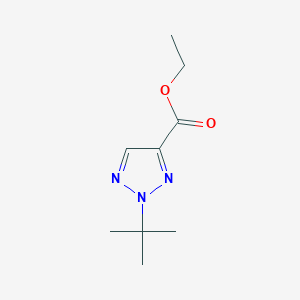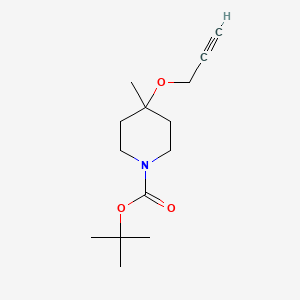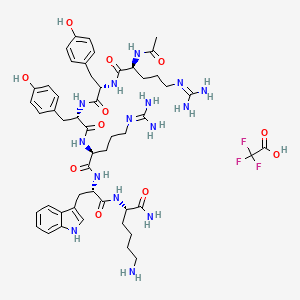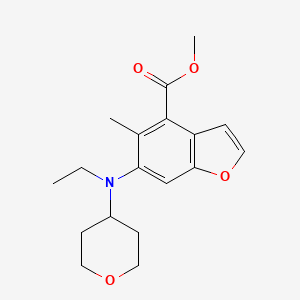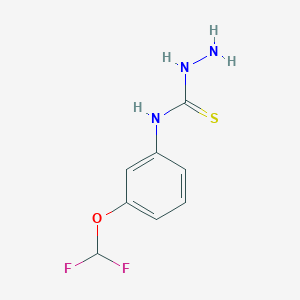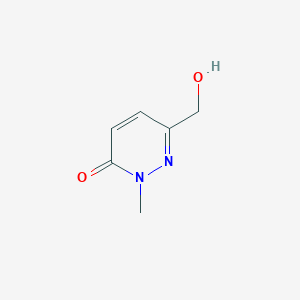
6-(Hydroxymethyl)-2-methylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)-2-methylpyridazin-3-one is an organic compound belonging to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a hydroxymethyl group at position 6 and a methyl group at position 2 makes this compound unique and interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-methylpyridazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridazine with formaldehyde under basic conditions to introduce the hydroxymethyl group at position 6. The reaction typically proceeds as follows:
Starting Material: 2-methylpyridazine
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxymethyl)-2-methylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The methyl group at position 2 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 6-(Carboxymethyl)-2-methylpyridazin-3-one
Reduction: 6-(Hydroxymethyl)-2-methylpyridazin-3-ol
Substitution: 6-(Hydroxymethyl)-2-bromopyridazin-3-one
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)-2-methylpyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a carbon-neutral feedstock for the production of fuels and chemicals.
2,6-Bis(hydroxymethyl)pyridine: A versatile chemical intermediate used for the preparation of metal complexes and catalysts.
Uniqueness
6-(Hydroxymethyl)-2-methylpyridazin-3-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10)3-2-5(4-9)7-8/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
KTRANNGGLRRVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC(=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



